molecular formula C18H20O3 B14530637 4-Methoxyphenyl 4-(2-methylpropyl)benzoate CAS No. 62716-72-7

4-Methoxyphenyl 4-(2-methylpropyl)benzoate

Cat. No.: B14530637
CAS No.: 62716-72-7
M. Wt: 284.3 g/mol
InChI Key: IFGNANJMORTQJU-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-(2-methylpropyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(2-methylpropyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxybenzoic acid with 4-(2-methylpropyl)phenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an excess of the alcohol to drive the reaction to completion.

Another approach involves the Friedel-Crafts acylation of 4-methoxybenzoyl chloride with 4-(2-methylpropyl)benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(2-methylpropyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-Methoxyphenyl 4-(2-methylpropyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxyphenyl 4-(2-methylpropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl benzoate: Lacks the 2-methylpropyl group, resulting in different physical and chemical properties.

    4-Methylphenyl benzoate: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.

    4-Methoxyphenyl 4-methylbenzoate: Similar structure but with a methyl group on the benzoate moiety.

Uniqueness

4-Methoxyphenyl 4-(2-methylpropyl)benzoate is unique due to the presence of both a methoxy group and a 2-methylpropyl group, which confer distinct steric and electronic effects.

Properties

CAS No.

62716-72-7

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(4-methoxyphenyl) 4-(2-methylpropyl)benzoate

InChI

InChI=1S/C18H20O3/c1-13(2)12-14-4-6-15(7-5-14)18(19)21-17-10-8-16(20-3)9-11-17/h4-11,13H,12H2,1-3H3

InChI Key

IFGNANJMORTQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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